Cas no 64951-36-6 (4-Aminocarbethoxypiperidine)

4-Aminocarbethoxypiperidine is a piperidine derivative featuring both amino and carbethoxy functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties enable its use in the preparation of various bioactive compounds, including potential drug candidates. The presence of the carbethoxy group enhances its reactivity in esterification and amidation reactions, while the amino group allows for further functionalization through alkylation or acylation. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks. Its stability under standard conditions and compatibility with common reagents make it a practical choice for research and industrial-scale synthesis.
4-Aminocarbethoxypiperidine structure
4-Aminocarbethoxypiperidine structure
Product Name:4-Aminocarbethoxypiperidine
CAS No:64951-36-6
MF:C8H16N2O2
MW:172.224842071533
MDL:MFCD03844679
CID:501282
PubChem ID:15595030
Update Time:2025-06-08

4-Aminocarbethoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-4-piperidinyl-, ethyl ester
    • 2-aminoethyl piperidine-4-carboxylate
    • 4-AMINOCARBETHOXYPIPERIDINE
    • Ethyl piperidin-4-ylcarbamate
    • 4-ethoxycarbonylaminopiperidine
    • ethyl 4-piperidylcarbamate
    • Ethyl N-(piperidin-4-yl)carbamate
    • piperidin-4-yl-carbamic acid ethyl ester
    • AM85345
    • AKOS000156488
    • FT-0735254
    • SB41463
    • BS-28944
    • CS-0454530
    • 64951-36-6
    • JIRHHWNUZXRDHN-UHFFFAOYSA-N
    • MFCD03844679
    • ethyl N-piperidin-4-ylcarbamate
    • SCHEMBL883979
    • EN300-58488
    • G84616
    • DA-03978
    • 4-Aminocarbethoxypiperidine
    • MDL: MFCD03844679
    • Inchi: 1S/C8H16N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
    • InChI Key: JIRHHWNUZXRDHN-UHFFFAOYSA-N
    • SMILES: O(CC)C(NC1CCNCC1)=O

Computed Properties

  • Exact Mass: 172.12100
  • Monoisotopic Mass: 172.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • PSA: 50.36000
  • LogP: 1.20420

4-Aminocarbethoxypiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Aminocarbethoxypiperidine Production Method

4-Aminocarbethoxypiperidine Suppliers

Amadis Chemical Company Limited
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(CAS:64951-36-6)4-Aminocarbethoxypiperidine
Order Number:A1168695
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:12
Price ($):400.0
Email:sales@amadischem.com

Additional information on 4-Aminocarbethoxypiperidine

Professional Introduction to 4-Aminocarbethoxypiperidine (CAS No: 64951-36-6)

4-Aminocarbethoxypiperidine, identified by its Chemical Abstracts Service (CAS) number 64951-36-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, characterized by a six-membered ring containing one nitrogen atom, which imparts unique chemical and biological properties. The presence of both an amino group (-NH₂) and a carbethoxy group (-O-COCH₃) makes 4-Aminocarbethoxypiperidine a versatile intermediate in the synthesis of various bioactive molecules.

The structural features of 4-Aminocarbethoxypiperidine contribute to its potential applications in drug development. The piperidine ring is a common motif in many pharmacologically active agents, including antipsychotics, antivirals, and antimicrobial compounds. The amino group serves as a nucleophilic center, enabling further functionalization through reductive amination, acylation, or amidation reactions. Meanwhile, the carbethoxy group can participate in esterification reactions, expanding the synthetic possibilities for derivatives with enhanced pharmacokinetic profiles.

In recent years, 4-Aminocarbethoxypiperidine has been explored as a key intermediate in the development of novel therapeutic agents. One notable area of research involves its use in the synthesis of protease inhibitors, which are critical in treating chronic diseases such as HIV/AIDS and cancer. The piperidine scaffold provides a suitable framework for mimicking natural substrates or transition states of enzymes, while the amino and carbethoxy groups allow for precise modifications to optimize binding affinity and selectivity.

Moreover, 4-Aminocarbethoxypiperidine has shown promise in the design of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for drug discovery. By incorporating 4-Aminocarbethoxypiperidine into kinase inhibitor structures, researchers have been able to develop compounds with improved solubility and metabolic stability. These advancements are particularly relevant in oncology, where targeted kinase inhibition has revolutionized cancer treatment strategies.

Recent studies have also highlighted the role of 4-Aminocarbethoxypiperidine in central nervous system (CNS) drug development. Piperidine derivatives are known for their ability to cross the blood-brain barrier, making them valuable candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The introduction of functional groups like the amino and carbethoxy moieties allows for fine-tuning of pharmacological properties, including receptor binding affinity and pharmacokinetic behavior.

The synthesis of 4-Aminocarbethoxypiperidine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by nucleophilic substitution or reduction steps to introduce the desired functional groups. Advances in catalytic methods have further streamlined these processes, enabling higher yields and purities suitable for pharmaceutical applications.

In conclusion, 4-Aminocarbethoxypiperidine (CAS No: 64951-36-6) represents a significant compound in modern medicinal chemistry. Its unique structural features make it a valuable building block for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, 4-Aminocarbethoxypiperidine is poised to remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:64951-36-6)4-Aminocarbethoxypiperidine
A1168695
Purity:99%
Quantity:5g
Price ($):400.0
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